molecular formula C9H8N2O3 B009951 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 19950-97-1

1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No. B009951
CAS RN: 19950-97-1
M. Wt: 192.17 g/mol
InChI Key: NXLLJAFDWSUDJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate chemical processes that require specific reactants and conditions to yield the desired product. For example, the synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl) methyl)-1H-1,2,4-triazole-3-carboxylic acid was achieved starting with commercially available 1,2,4-triazole-3-carboxylic acid, highlighting a method that could potentially be adapted for the synthesis of 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (Brahmayya et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds related to 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid can be extensively studied using various spectroscopic techniques. For instance, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was determined both experimentally and by quantum-chemical calculations (Shtabova et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have been documented, such as the reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates, leading to a variety of products (Korkusuz & Yıldırım, 2010). These studies provide insight into the chemical reactivity and potential applications of 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid.

Physical Properties Analysis

The physical properties of chemical compounds are crucial for understanding their stability, solubility, and overall behavior in various conditions. For compounds similar to 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, studies have explored their luminescent and magnetic properties, offering valuable information for potential applications (Yuanchun He et al., 2020).

Chemical Properties Analysis

The chemical properties of a compound, including its reactivity, stability, and interactions with other chemicals, are fundamental to its applications in various fields. The synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid and its salts, for instance, offer insights into the synthesis and chemical properties of related compounds (Fedotov & Hotsulia, 2023).

Scientific Research Applications

Synthesis and Complex Formation

1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is pivotal in the synthesis of complex organic compounds, including ligands for metal coordination complexes. Research by Boča, Jameson, and Linert (2011) highlights the compound's role in creating 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, which exhibit a range of electrochemical, biological, and magnetic properties, suggesting potential for further exploration in materials science and bioactive molecule development Boča, R., Jameson, R., & Linert, W. (2011).

Pharmacological Potential

The compound's structure is conducive to modification, leading to the creation of derivatives with potential antioxidant and anti-inflammatory properties. Raut et al. (2020) synthesized benzofused thiazole derivatives and evaluated their in vitro activities, underscoring the compound's versatility as a scaffold for developing therapeutic agents with anti-inflammatory and antioxidant capabilities Raut, D. G., Patil, S., Choudhari, P., Kadu, V. D., Lawand, A. S., Hublikar, M., & Bhosale, R. (2020).

Anticancer Agents Development

The Knoevenagel condensation process, utilizing carboxylic acids and active methylenes, is a significant synthetic pathway in the development of α, β‐unsaturated ketones/carboxylic acids, with 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid playing a role in generating molecules showing anticancer activities. Tokala, Bora, and Shankaraiah (2022) discuss the reaction's importance in creating biologically active molecules, indicating the compound's utility in oncological drug development Tokala, R., Bora, D., & Shankaraiah, N. (2022).

Corrosion Inhibition

In the field of materials science, derivatives of 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid have been studied for their role in corrosion inhibition, particularly concerning iron and steel. Kuznetsov (2020) reviews the application of benzotriazole derivatives in protecting metals from corrosion, illustrating the chemical's utility beyond biological applications and into industrial and environmental preservation Kuznetsov, Y. (2020).

Future Directions

: Synthesis and therapeutic potential of imidazole containing compounds

properties

IUPAC Name

1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-7-3-2-5(8(12)13)4-6(7)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLLJAFDWSUDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560140
Record name 1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

CAS RN

19950-97-1
Record name 1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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